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molecular formula C21H20N4O2 B8412632 Tert-butyl (4-(benzo[4,5]imidazo[1,2-a]pyrimidin-4-yl)phenyl)carbamate

Tert-butyl (4-(benzo[4,5]imidazo[1,2-a]pyrimidin-4-yl)phenyl)carbamate

Cat. No. B8412632
M. Wt: 360.4 g/mol
InChI Key: GMXSWKXBRCWPED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08691187B2

Procedure details

3-((4-(Benzo[4,5]imidazo[1,2-a]pyrimidin-4-yl)phenyl)(tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate T544P The title compound was prepared using general procedure D from 4-(benzo[4,5]imidazo[1,2-a]pyrimidin-4-yl)aniline and propane-1,3-diyl bis(4-methylbenzenesulfonate). T554P was isolated as a solid (130 mg, 21%). 1H NMR (400 MHz, CDCl3): δ 1.51 (s, 9H), 2.09 (m, 2H), 2.46 (s, 3H), 3.87-3.90 (m, 2H), 4.12-4.15 (m, 2H), 6.94 (m, 1H), 7.04 (bs, 1H), 7.19 (m, 1H), 7.35 (m, 1H), 7.52-7.65 (m, 5H), 7.77-7.79 (m, 2H), 8.18 (m, 1H), 8.97 (d, J=4.4 Hz, 1H). MS (ESI): 573.1 (M+H+).
Name
3-((4-(Benzo[4,5]imidazo[1,2-a]pyrimidin-4-yl)phenyl)(tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(benzo[4,5]imidazo[1,2-a]pyrimidin-4-yl)aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1C=CC(S(OCCC[N:15]([C:23]2[CH:28]=[CH:27][C:26]([C:29]3[N:34]4[C:35]5[CH:41]=[CH:40][CH:39]=[CH:38][C:36]=5[N:37]=[C:33]4[N:32]=[CH:31][CH:30]=3)=[CH:25][CH:24]=2)[C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])(=O)=O)=CC=1.N1C2N(C3C=CC=CC=3N=2)C(C2C=CC(N)=CC=2)=CC=1.CC1C=CC(S(OCCCOS(C2C=CC(C)=CC=2)(=O)=O)(=O)=O)=CC=1>>[C:19]([O:18][C:16](=[O:17])[NH:15][C:23]1[CH:24]=[CH:25][C:26]([C:29]2[N:34]3[C:35]4[CH:41]=[CH:40][CH:39]=[CH:38][C:36]=4[N:37]=[C:33]3[N:32]=[CH:31][CH:30]=2)=[CH:27][CH:28]=1)([CH3:22])([CH3:20])[CH3:21]

Inputs

Step One
Name
3-((4-(Benzo[4,5]imidazo[1,2-a]pyrimidin-4-yl)phenyl)(tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCCCN(C(=O)OC(C)(C)C)C1=CC=C(C=C1)C1=CC=NC=2N1C1=C(N2)C=CC=C1
Step Two
Name
4-(benzo[4,5]imidazo[1,2-a]pyrimidin-4-yl)aniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=1C=2N(C(=CC1)C1=CC=C(N)C=C1)C1=C(N2)C=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCCCOS(=O)(=O)C1=CC=C(C=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=CC=C(C=C1)C1=CC=NC=2N1C1=C(N2)C=CC=C1)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg
YIELD: PERCENTYIELD 21%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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